QCA570

Description

Properties

IUPAC Name |

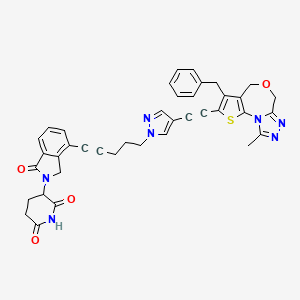

3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H33N7O4S/c1-25-42-43-35-24-50-23-32-30(19-26-9-4-2-5-10-26)34(51-39(32)46(25)35)16-14-27-20-40-44(21-27)18-7-3-6-11-28-12-8-13-29-31(28)22-45(38(29)49)33-15-17-36(47)41-37(33)48/h2,4-5,8-10,12-13,20-21,33H,3,7,15,17-19,22-24H2,1H3,(H,41,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVTYLRQKKDYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)CCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)CC8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H33N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to QCA570: A Potent BET Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

QCA570 is a novel, highly potent, and efficacious Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4][5] Comprising a ligand for BET proteins and another for the E3 ubiquitin ligase Cereblon (CRBN), this compound orchestrates the ubiquitination and subsequent proteasomal degradation of BET proteins, leading to profound anti-proliferative and pro-apoptotic effects in various cancer models.[1][6] This technical guide provides a comprehensive overview of this compound, its mechanism of action, a summary of its potent activity, and detailed experimental methodologies.

Introduction to this compound

This compound is a heterobifunctional small molecule that represents a significant advancement in the field of targeted protein degradation.[6] It was developed as a chemical probe and potential therapeutic agent to specifically eliminate BET proteins—BRD2, BRD3, and BRD4—which are crucial epigenetic readers involved in the regulation of gene transcription.[1][2] Dysregulation of BET protein function is a hallmark of numerous human diseases, including cancer. By inducing the degradation of these proteins, this compound effectively downregulates the expression of key oncogenes, such as c-MYC, and triggers apoptosis in cancer cells.[1][6] Preclinical studies have demonstrated its exceptional potency in leukemia, bladder cancer, and non-small cell lung cancer (NSCLC) models, with activity observed at picomolar to low nanomolar concentrations.[1][6][7]

Mechanism of Action

The mechanism of action of this compound is centered on the principles of PROTAC technology, which hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate target proteins.[6][8]

The key steps are as follows:

-

Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex.[6]

-

Ubiquitination: The formation of this complex brings the BET protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the BET protein.

-

Proteasomal Degradation: The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome, releasing this compound to repeat the cycle.

This catalytic mode of action allows for substoichiometric concentrations of this compound to achieve significant degradation of the target protein. The degradation of BET proteins by this compound has been shown to be dependent on Cereblon, neddylation (an essential step for E3 ligase activity), and the proteasome itself.[1]

Signaling Pathway

The degradation of BET proteins by this compound initiates a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis. A simplified representation of this signaling pathway is depicted below.

Caption: this compound induces BET protein degradation and subsequent downstream signaling.

Quantitative Data

This compound has demonstrated remarkable potency across a range of cancer cell lines. The following tables summarize its in vitro activity.

Table 1: In Vitro Cell Growth Inhibition by this compound

| Cell Line | Cancer Type | IC50 (pM) |

| MV4;11 | Acute Myeloid Leukemia | 8.3 |

| MOLM-13 | Acute Myeloid Leukemia | 62 |

| RS4;11 | Acute Lymphoblastic Leukemia | 32 |

| H1975 | Non-Small Cell Lung Cancer | ~300 |

| H157 | Non-Small Cell Lung Cancer | ~300 |

| Calu-1 | Non-Small Cell Lung Cancer | ~300 |

| 5637 | Bladder Cancer | ~1000 |

| T24 | Bladder Cancer | ~1000 |

| J82 | Bladder Cancer | ~1000 |

| UM-UC-3 | Bladder Cancer | ~1000 |

| EJ-1 | Bladder Cancer | ~1000 |

Data sourced from multiple preclinical studies.[1][7][9]

Table 2: BET Protein Degradation by this compound

| Cell Line | Target Protein | DC50 (nM) |

| Multiple | BRD4 | ~1 |

DC50 represents the concentration required to induce 50% degradation of the target protein.[6][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Western Blotting for Protein Degradation

This protocol is used to assess the levels of BET proteins and downstream signaling molecules following treatment with this compound.

Workflow:

Caption: Standard workflow for Western blot analysis.

Detailed Steps:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 3, 6, 24 hours).[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer and load equal amounts of protein onto a polyacrylamide gel. Separate proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, c-MYC, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Flow Cytometry for Apoptosis Analysis

This protocol quantifies the extent of apoptosis induced by this compound.

Workflow:

Caption: Workflow for apoptosis detection by flow cytometry.

Detailed Steps:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified duration (e.g., 24 or 48 hours).[7]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

In Vivo Xenograft Tumor Models

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

Workflow:

Caption: General workflow for in vivo xenograft studies.

Detailed Steps:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., RS4;11 or MV4;11) into the flank of immunodeficient mice (e.g., SCID mice).[1][2]

-

Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization: Randomly assign mice to treatment and vehicle control groups.

-

Treatment: Administer this compound intravenously or via another appropriate route at specified doses and schedules.[1]

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and/or Western blotting to confirm target engagement and downstream effects.

Conclusion

This compound is a powerful and highly effective BET protein degrader with significant potential as a therapeutic agent for various cancers.[1][2][4][5] Its potent and selective mechanism of action, leading to the degradation of BET proteins and subsequent induction of apoptosis, has been well-characterized in numerous preclinical models.[1][6][7] The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other next-generation protein degraders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression (Journal Article) | OSTI.GOV [osti.gov]

- 5. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 7. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of QCA570: A Potent BET Protein Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3][4][5] These epigenetic "readers" are critical regulators of gene transcription and have emerged as promising therapeutic targets in oncology and other diseases.[2][3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental evaluation of this compound, presenting a valuable resource for researchers in the field of targeted protein degradation.

Discovery and Design Rationale

The development of this compound originated from a structure-guided design of a novel class of BET inhibitors based on a[1][6]oxazepine scaffold.[1][2][3][4][5] These inhibitors were subsequently engineered into heterobifunctional PROTACs. A PROTAC molecule consists of two distinct ligands connected by a chemical linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[7][8] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the cell's proteasome machinery.

This compound was designed to engage the BET proteins through its novel inhibitor ligand and to recruit the Cereblon (CRBN) E3 ligase via a thalidomide-based ligand.[2] The optimization of the linker was a critical aspect of its design, leading to the exceptionally high potency of this compound.[2]

Synthesis of this compound

The synthesis of this compound, also referred to as compound 35 in the primary literature, involves a multi-step process. A key step is the Sonogashira coupling of a terminal alkyne-functionalized BET inhibitor precursor with a halogenated thalidomide derivative, which serves as the Cereblon ligand. The detailed synthetic route has been published by Qin et al.[7]

Mechanism of Action

This compound functions as a potent BET protein degrader through the PROTAC mechanism.[2] The key steps are as follows:

-

Ternary Complex Formation: this compound simultaneously binds to a BET protein (e.g., BRD4) and the Cereblon E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: Within this complex, Cereblon facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the BET protein.

-

Proteasomal Degradation: The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.

-

Recycling: this compound is released and can act catalytically to induce the degradation of multiple BET protein molecules.

This mechanism of action has been confirmed by experiments showing that the degradation of BET proteins by this compound is blocked by pretreatment with the Cereblon ligand lenalidomide, the neddylation E1 enzyme inhibitor MLN4924 (which inhibits Cullin-RING E3 ligases), and proteasome inhibitors such as MG-132 and carfilzomib.[2]

Quantitative Data

The potency and efficacy of this compound have been characterized by various quantitative measures across different cancer cell lines.

Table 1: In Vitro Cell Growth Inhibition of this compound in Leukemia Cell Lines [2][9]

| Cell Line | IC50 (pM) |

| MV4;11 | 8.3 |

| MOLM-13 | 62 |

| RS4;11 | 32 |

Table 2: In Vitro Cell Growth Inhibition of this compound in Bladder Cancer Cell Lines [1][2]

| Cell Line | IC50 (nM) |

| 5637 | 2.6 |

| J82 | 10.8 |

Table 3: Degradation Potency of this compound

| Parameter | Value | Cell Line(s) |

| DC50 for BRD4 | ~1 nM | Bladder Cancer Cells[1][7][8] |

| Effective Degradation Concentration | 10 pM - 100 pM | Leukemia Cells (MV4;11, RS4;11)[2] |

Experimental Protocols

Western Blotting for BET Protein Degradation

This protocol is used to assess the extent of BET protein degradation upon treatment with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., 1.5–2 × 10^6 cells/well in a 12-well plate) and allow them to adhere overnight.[6][7] Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time periods (e.g., 3 or 24 hours).[6][7]

-

Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in cold RIPA buffer supplemented with protease inhibitors.[6][7]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Gel Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a 4–20% or 4–12% SDS-PAGE gel.[6][7] Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.[6][7]

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Cell Viability Assay (CCK-8 Assay)

This assay measures the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cancer cells (e.g., 3,000-5,000 cells/well) in 96-well plates and allow them to attach overnight.[1][2]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 or 96 hours).[1][6][7]

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1][2]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1][2]

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

-

Cell Treatment: Treat cells with different concentrations of this compound for the desired time (e.g., 24 or 48 hours).[7]

-

Cell Harvesting: Harvest the cells, including any floating cells, and wash them twice with cold PBS.[1]

-

Staining: Resuspend the cells in 1x binding buffer.[1] Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[1]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[1] Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.

-

Data Analysis: Quantify the percentage of apoptotic cells using appropriate software (e.g., FlowJo).[1]

Signaling Pathways and Visualizations

This compound Mechanism of Action

The primary signaling pathway initiated by this compound is the ubiquitin-proteasome pathway, leading to the degradation of BET proteins. A major downstream consequence of BET protein degradation is the suppression of the transcription of key oncogenes, most notably c-Myc.[2]

Caption: Mechanism of action of this compound leading to BET protein degradation and c-Myc suppression.

Experimental Workflow: Western Blotting

The following diagram outlines the key steps in a typical Western blotting experiment to assess the efficacy of this compound.

Caption: A typical experimental workflow for Western blotting analysis of this compound.

Conclusion

This compound stands out as a remarkably potent and efficacious BET protein degrader, demonstrating picomolar to low nanomolar activity in various cancer cell lines. Its well-defined mechanism of action, leveraging the cellular ubiquitin-proteasome system, offers a powerful strategy for targeting BET proteins. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to advance the development of next-generation targeted protein degraders.

References

- 1. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 2. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

QCA570: A Technical Guide to a Potent BET Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] As epigenetic "readers," BET proteins, including BRD2, BRD3, and BRD4, are critical regulators of gene transcription and are implicated in the pathology of numerous diseases, including cancer.[1][2] this compound exerts its function by hijacking the ubiquitin-proteasome system to selectively target BET proteins for degradation, leading to profound anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][3][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), connected by a chemical linker.[5]

| Property | Value | Reference |

| Chemical Formula | C₃₉H₃₃N₇O₄S | [3][6] |

| Molecular Weight | 695.79 g/mol | [6][7] |

| CAS Number | 2207569-08-0 | [3][6] |

| Appearance | Not specified in provided results | |

| Solubility | Soluble in DMSO | [8] |

Mechanism of Action

This compound functions as a PROTAC, inducing the degradation of its target proteins through the ubiquitin-proteasome system. The mechanism involves the formation of a ternary complex between the BET protein, this compound, and the E3 ubiquitin ligase Cereblon.[3] This proximity induces the polyubiquitination of the BET protein, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of BET proteins leads to the downregulation of key oncogenes, such as c-Myc, and the induction of apoptosis.[1][3][9]

References

- 1. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. brd.nci.nih.gov [brd.nci.nih.gov]

- 8. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

QCA570: A Technical Guide to a Potent Pan-BET Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of QCA570, a novel and highly potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, and BRD4. This compound has demonstrated exceptional efficacy in preclinical models, positioning it as a significant tool for research and a promising candidate for therapeutic development, particularly in oncology.

Core Mechanism of Action

This compound is a heterobifunctional small molecule that simultaneously binds to a BET protein and the E3 ubiquitin ligase cereblon (CRBN)[1][2]. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome[1][3]. This targeted protein degradation mechanism offers a rapid, profound, and durable suppression of BET protein function compared to traditional small-molecule inhibitors[2][3]. As a pan-BET degrader, this compound effectively reduces the cellular levels of BRD2, BRD3, and BRD4[1][3][4].

Quantitative Data Summary

The potency of this compound has been quantified across various assays, demonstrating its high affinity for BET proteins and its exceptional efficacy in inducing their degradation and inhibiting cell growth.

Binding Affinity of this compound's Parent BET Inhibitor (Compound 22/QCA276)

This compound was developed from a novel class of[4][5]oxazepine BET inhibitors[1]. The binding affinities of its parent inhibitor, compound 22 (also referred to as QCA276), to the bromodomains of BRD2, BRD3, and BRD4 are summarized below.

| Target Protein | Bromodomain | Ki (nM) |

| BRD2 | BD1 | 1.7[1][6] |

| BD2 | 8.5[1][6] | |

| BRD3 | BD1 | 2.5[1][6] |

| BD2 | 6.5[1][6] | |

| BRD4 | BD1 | <14[1] |

| BD2 | 18.5[1][6] |

Cellular Activity of this compound

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 | Notes |

| MV4;11 | Acute Myeloid Leukemia | 8.3 pM[1] | Highly sensitive |

| MOLM-13 | Acute Myeloid Leukemia | 62 pM[1] | |

| RS4;11 | Acute Lymphoblastic Leukemia | 32 pM[1] | |

| H1975 | Non-Small Cell Lung Cancer | ~0.3 - 100 nM (range across 10 cell lines)[4] | H1975, H157, and Calu-1 were the most sensitive. |

| 5637 | Bladder Cancer | 2.6 nM[2][3] | Range of 2-30 nM across five bladder cancer cell lines. |

| J82 | Bladder Cancer | 10.8 nM[2][3] |

Degradation Potency of this compound

This compound induces the degradation of BET proteins at remarkably low concentrations.

| Cell Line | Protein Target | DC50 | Time Point |

| MV4;11 | BRD2, BRD3, BRD4 | Not explicitly stated, but effective degradation seen at 30-100 pM for BRD2 and 10 pM for BRD3/4[1] | 3 hours |

| RS4;11 | BRD2, BRD3, BRD4 | Not explicitly stated, but effective degradation seen at 30-100 pM for BRD2 and 10 pM for BRD3/4[1] | 3 hours |

| Bladder Cancer Cell Lines | BRD4 | ~1 nM[2][3] | 9 hours |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways affected by this compound and a typical experimental workflow for its characterization are provided below.

Caption: Mechanism of action of this compound as a PROTAC BET degrader.

Caption: A typical experimental workflow for evaluating this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability and Proliferation Assays (SRB or CCK-8)

-

Objective: To determine the effect of this compound on cell growth and to calculate the IC50 value.

-

Protocol:

-

Seed cancer cells in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubate the plates for a specified period, typically 72 to 96 hours[1][3].

-

For the Sulforhodamine B (SRB) assay, fix the cells with trichloroacetic acid, wash, and stain with SRB dye. Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 515 nm)[4].

-

For the Cell Counting Kit-8 (CCK-8) assay, add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm[1][3].

-

Calculate cell viability as a percentage relative to the DMSO-treated control and plot dose-response curves to determine the IC50 values using appropriate software (e.g., GraphPad Prism).

-

Western Blotting for Protein Degradation

-

Objective: To quantify the degradation of BRD2, BRD3, BRD4, and downstream target proteins like c-MYC.

-

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for different durations (e.g., 3, 9, or 24 hours)[1][3][4].

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, c-MYC, cleaved PARP, or a loading control (e.g., GAPDH, β-Actin) overnight at 4°C[1][3][4].

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using software like ImageJ to determine the extent of protein degradation relative to the loading control[3].

-

Apoptosis Assay by Flow Cytometry

-

Objective: To assess the induction of apoptosis by this compound.

-

Protocol:

-

Treat cells with this compound or DMSO for a specified time (e.g., 24 or 48 hours)[1][4].

-

Harvest the cells, including any floating cells in the medium, and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) or 7-AAD according to the manufacturer's instructions (e.g., BD Biosciences Annexin V/7-AAD kit)[4].

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, and the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells is quantified using analysis software (e.g., FlowJo).

-

In Vivo Xenograft Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Establish xenograft tumors by subcutaneously injecting a suspension of cancer cells (e.g., 5 x 106 RS4;11 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., SCID mice)[6].

-

Allow tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound at specified doses and schedules (e.g., 1 or 5 mg/kg, intravenously, three times a week)[6].

-

Measure tumor volume and animal body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting to confirm BET protein degradation in tumor tissue).

-

All animal experiments must be conducted in accordance with institutional guidelines and approved animal care and use protocols[6].

-

Conclusion

This compound is a powerful research tool and a highly promising therapeutic candidate that leverages the PROTAC mechanism to achieve potent and durable degradation of BRD2, BRD3, and BRD4. Its picomolar to low nanomolar efficacy in vitro and demonstrated tumor regression in vivo underscore its potential in treating cancers dependent on BET protein function. The data and protocols summarized in this guide provide a solid foundation for further investigation into the biological activities and therapeutic applications of this exceptional BET degrader.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 4. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET inhibitors as novel therapeutic agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding the Ubiquitin-Proteasome System in QCA570's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for QCA570, a highly potent Proteolysis Targeting Chimera (PROTAC) that directs Bromodomain and Extra-Terminal (BET) proteins for degradation via the ubiquitin-proteasome system (UPS). This document details the core scientific principles, experimental validation, and quantitative data supporting the therapeutic potential of this compound in various cancer models.

Core Concept: this compound as a PROTAC BET Degrader

This compound is a heterobifunctional small molecule designed to selectively eliminate BET proteins (BRD2, BRD3, and BRD4) from cells.[1][2] As epigenetic "readers," BET proteins play a crucial role in regulating the transcription of key oncogenes, such as c-MYC.[1][3] By inducing their degradation, this compound offers a powerful therapeutic strategy against cancers dependent on these transcriptional programs.[2][4]

The structure of this compound consists of three key components:

-

A ligand that binds to the BET bromodomains.

-

A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6]

-

A chemical linker that connects these two ligands.[5]

This design allows this compound to act as a molecular bridge, bringing BET proteins into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the ubiquitination of BET proteins, marking them for subsequent degradation by the 26S proteasome.[1][3] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BET protein molecules.

Quantitative Data on this compound's Potency and Efficacy

This compound has demonstrated exceptional potency in degrading BET proteins and inhibiting cancer cell growth across various hematological and solid tumor cell lines.[1][4][5]

Table 1: In Vitro Cell Growth Inhibition by this compound

| Cell Line | Cancer Type | IC50 Values |

| MV4;11 | Acute Myeloid Leukemia | 8.3 pM |

| MOLM-13 | Acute Myeloid Leukemia | 62 pM |

| RS4;11 | Acute Lymphoblastic Leukemia | 32 pM |

| 5637 | Bladder Cancer | 2.6 nM |

| J82 | Bladder Cancer | 10.8 nM |

| H1975 | Non-Small Cell Lung Cancer | ~1 nM |

| H157 | Non-Small Cell Lung Cancer | ~1 nM |

| Calu-1 | Non-Small Cell Lung Cancer | ~1 nM |

Data compiled from multiple sources.[1][4][5]

Table 2: BET Protein Degradation by this compound

| Cell Line | Target Proteins | Effective Concentration |

| RS4;11 | BRD2, BRD3, BRD4 | Complete degradation at 0.5 nM (3h treatment) |

| MV4;11 | BRD2, BRD3, BRD4 | Reduction of BRD3/4 at 10 pM, BRD2 at 30-100 pM (3h treatment) |

| Bladder Cancer Lines | BRD4 | DC50 of ~1 nM |

| NSCLC Lines | BRD2, BRD3, BRD4 | Effective degradation at 1 nM |

Data compiled from multiple sources.[1][4][5]

Table 3: Induction of Apoptosis by this compound

| Cell Line | Apoptosis Induction |

| MOLM-13 | >60% at 1 nM (24h treatment) |

| MV4;11 | >60% at 1 nM (24h treatment) |

| J82 | >50% |

| 5637 | >50% |

Data compiled from multiple sources.[1][5]

Signaling Pathways and Mechanism of Action

The degradation of BET proteins by this compound initiates a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Caption: this compound forms a ternary complex with BET proteins and the CRBN E3 ligase, leading to BET ubiquitination and proteasomal degradation, which in turn downregulates oncogenes like c-Myc and Mcl-1, inducing apoptosis and cell cycle arrest.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of this compound.

4.1 Cell Culture and Reagents

-

Cell Lines: Human leukemia (MV4;11, MOLM-13, RS4;11), bladder cancer (5637, J82), and non-small cell lung cancer (H1975, H157, Calu-1) cell lines are commonly used.[1][4][5]

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Compounds: this compound, BET inhibitors (e.g., JQ1), proteasome inhibitors (e.g., MG-132, Carfilzomib), and E1 neddylation inhibitors (e.g., MLN4924) are dissolved in DMSO for in vitro experiments.[5]

4.2 Western Blotting for Protein Degradation This technique is used to quantify the levels of BET proteins and downstream targets.

Caption: Workflow for assessing protein degradation via Western blotting.

-

Procedure:

-

Cells are seeded and treated with this compound at various concentrations and for different durations.

-

For mechanism validation, cells are pre-treated with inhibitors like MG-132 (proteasome inhibitor), MLN4924 (neddylation inhibitor), or lenalidomide (CRBN ligand) before this compound treatment.[3][5]

-

Cells are lysed, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against BRD2, BRD3, BRD4, c-Myc, Mcl-1, and a loading control (e.g., β-Actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

4.3 Cell Viability Assays These assays determine the concentration of this compound required to inhibit cell growth by 50% (IC50).

-

Procedure (SRB Assay):

-

Cells are seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours.[4]

-

Cells are fixed with trichloroacetic acid (TCA).

-

After washing, cells are stained with sulforhodamine B (SRB) solution.

-

The bound dye is solubilized with Tris base, and the absorbance is read at a specific wavelength (e.g., 515 nm).

-

IC50 values are calculated from the dose-response curves.

-

4.4 Apoptosis Assays Flow cytometry is used to quantify the percentage of apoptotic cells following this compound treatment.

-

Procedure (Annexin V/PI Staining):

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.

4.5 In Vivo Xenograft Studies To assess the in vivo efficacy of this compound, tumor xenograft models are established in immunodeficient mice.[2][5]

-

Procedure:

-

Cancer cells (e.g., RS4;11) are subcutaneously injected into SCID mice.[2]

-

Once tumors reach a certain volume (e.g., ~100 mm³), mice are randomized into vehicle and treatment groups.

-

This compound is administered via a suitable route (e.g., intravenous).[6]

-

Tumor volume and body weight are monitored throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for BET protein levels).

-

Logical Framework of this compound as a PROTAC

The function of this compound is dependent on the successful formation of a ternary complex and the subsequent engagement of the cellular degradation machinery.

Caption: Logical flow of this compound's PROTAC mechanism.

Conclusion

This compound is an exceptionally potent and efficacious BET degrader that leverages the ubiquitin-proteasome system to achieve robust and durable anti-cancer effects in preclinical models.[2][5] Its mechanism of action, centered on the CRBN-mediated ubiquitination and subsequent proteasomal degradation of BET proteins, has been extensively validated through a variety of in vitro and in vivo experiments. The quantitative data underscores its picomolar to low nanomolar potency, highlighting its potential as a promising therapeutic agent for cancers reliant on BET-mediated transcription. Further research and clinical development are warranted to translate these preclinical findings into effective cancer therapies.

References

- 1. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Effect of QCA570 on c-Myc Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of QCA570, a potent and efficacious Proteolysis Targeting Chimera (PROTAC) degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, on the expression of the oncoprotein c-Myc. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Target: c-Myc

This compound is a novel small molecule that functions as a BET degrader.[1] It is classified as a PROTAC, which are molecules designed to induce the degradation of specific target proteins.[1] this compound achieves this by simultaneously binding to a BET protein (BRD2, BRD3, or BRD4) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.[2]

The c-Myc proto-oncogene is a critical regulator of cell growth, proliferation, and apoptosis. Its dysregulation is a hallmark of many human cancers. BET proteins, particularly BRD4, are key epigenetic readers that regulate the transcription of c-Myc.[3] By binding to acetylated histones at the c-Myc gene locus, BRD4 recruits the transcriptional machinery necessary for its expression.[3] Therefore, targeting BET proteins presents a promising therapeutic strategy for downregulating c-Myc in cancer.

Mechanism of Action: How this compound Modulates c-Myc Expression

This compound's primary mechanism for affecting c-Myc expression is through the degradation of BET proteins. By eliminating BRD4, this compound disrupts the transcriptional activation of the MYC gene. However, the effect of this compound on c-Myc protein levels is context-dependent and can vary between different cancer cell lines.[3]

In many cancer cell lines, particularly in acute leukemia, this compound leads to a potent and rapid reduction in c-Myc protein levels.[2][4] This effect is consistent with the degradation of BET proteins.

Interestingly, in some non-small cell lung cancer (NSCLC) cell lines, the effect of this compound on c-Myc is more complex. While it reduces c-Myc levels in some, it has minimal or no effect in others.[3] Furthermore, in certain contexts, the reduction of c-Myc by this compound appears to be transient.[3]

Beyond transcriptional regulation, evidence suggests that this compound can also facilitate the proteasomal degradation of the c-Myc protein itself.[3] This is supported by findings that the proteasome inhibitor MG132 can reverse the this compound-induced decrease in c-Myc levels.[3] A cycloheximide (CHX) chase assay further confirmed that c-Myc is degraded more rapidly in cells treated with this compound.[3] This suggests a dual mechanism of action: suppression of c-Myc transcription via BET degradation and enhancement of c-Myc protein degradation.

The intriguing observation that BRD4 can negatively regulate c-Myc protein stability adds another layer of complexity. While this compound degrades BRD4, it also promotes c-Myc degradation, indicating a mechanism that is distinct from simple BET inhibition and warrants further investigation.[3]

Signaling Pathway of this compound-Induced c-Myc Degradation

The following diagram illustrates the proposed signaling pathway for this compound's effect on c-Myc.

Quantitative Data on this compound's Effect on c-Myc

The potency of this compound in reducing c-Myc levels and inhibiting cell growth has been demonstrated across various cancer cell lines.

Reduction of c-Myc Protein Levels

| Cell Line | Cancer Type | This compound Concentration | Treatment Time | c-Myc Reduction | Reference |

| RS4;11 | Acute Leukemia | 0.1 nM | 3 hours | Significant | [2][4] |

| RS4;11 | Acute Leukemia | 10 pM | 3 hours | Significant | [4] |

| MV4;11 | Acute Leukemia | 30 pM | 3 hours | Significant | [4] |

| H157 | NSCLC | 10 nM | 7 hours | Effective | [3] |

| H1975 | NSCLC | 10 nM | 7 hours | Minimal | [3] |

| Calu-1 | NSCLC | 10 nM | 7 hours | None | [3] |

| PC-9/AR | NSCLC (Osimertinib-Resistant) | 30 nM (with 200 nM Osimertinib) | 12 hours | More potent than single agents | [3] |

| PC-9/GR/AR | NSCLC (Osimertinib-Resistant) | 2 nM (with 200 nM Osimertinib) | 12 hours | More potent than single agents | [3] |

| HCC827/AR | NSCLC (Osimertinib-Resistant) | 1 nM (with 200 nM Osimertinib) | 12 hours | More potent than single agents | [3] |

Cell Growth Inhibition (IC50 Values)

| Cell Line | Cancer Type | IC50 | Reference |

| MV4;11 | Acute Leukemia | 8.3 pM | [5] |

| MOLM-13 | Acute Leukemia | 62 pM | [5] |

| RS4;11 | Acute Leukemia | 32 pM | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on c-Myc expression.

Western Blotting

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Protocol:

-

Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or DMSO (vehicle control) for the desired duration.

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against c-Myc, BRD4, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Cell Viability Assay (SRB or CCK-8)

These assays are used to measure the effect of this compound on cell proliferation and determine its IC50 value.

Protocol (SRB Assay):

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining:

-

Wash the plates with water and air dry.

-

Stain the fixed cells with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

-

Destaining and Measurement:

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Proteasomal Degradation Assay

This assay determines if the reduction of a protein is due to degradation by the proteasome.

Protocol:

-

Pre-treatment: Pre-treat cells with a proteasome inhibitor, such as MG132 (e.g., 10-20 µM), for a short period (e.g., 1-2 hours).

-

This compound Treatment: Add this compound to the pre-treated cells and incubate for the desired time.

-

Analysis: Harvest the cells and perform Western blotting to analyze the levels of the protein of interest (e.g., c-Myc). A rescue of the this compound-induced protein reduction by MG132 indicates proteasomal degradation.

Cycloheximide (CHX) Chase Assay

This assay is used to measure the half-life of a protein.

Protocol:

-

This compound Treatment: Treat cells with this compound or DMSO for a specific duration.

-

CHX Addition: Add cycloheximide (a protein synthesis inhibitor) to the cells to block new protein synthesis.

-

Time Course Harvest: Harvest the cells at various time points after CHX addition (e.g., 0, 30, 60, 90 minutes).

-

Analysis: Perform Western blotting to determine the amount of the target protein remaining at each time point. The rate of protein disappearance reflects its degradation rate.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the impact of this compound on c-Myc.

Conclusion

This compound is an exceptionally potent BET degrader that effectively reduces c-Myc expression in various cancer models. Its dual mechanism of action, involving both the transcriptional repression of the MYC gene and the enhanced proteasomal degradation of the c-Myc protein, makes it a highly promising therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on BET degraders and c-Myc-driven cancers. Further investigation into the nuanced, cell-type-specific effects of this compound will be crucial for its clinical development and application.

References

- 1. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

Foundational Research on BET Protein Degradation by QCA570: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on QCA570, a highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound has demonstrated exceptional efficacy in preclinical cancer models, highlighting its potential as a therapeutic agent.

Core Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. This targeted protein degradation leads to the downregulation of key oncogenes, such as c-Myc, and the induction of apoptosis in cancer cells[1][3]. The degradation process is dependent on the proteasome, neddylation, and Cereblon, confirming its mechanism as a PROTAC[1].

Quantitative Efficacy of this compound

This compound has shown remarkable potency in various cancer cell lines. The following tables summarize the key quantitative data from foundational studies.

Table 1: Inhibition of Cell Growth (IC50)

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| MV4;11 | Acute Myeloid Leukemia | 8.3 | [1] |

| MOLM-13 | Acute Myeloid Leukemia | 62 | [1] |

| RS4;11 | Acute Lymphoblastic Leukemia | 32 | [1] |

| H1975 | Non-Small Cell Lung Cancer | ~300 | [4] |

| H157 | Non-Small Cell Lung Cancer | ~1000 | [4] |

| Calu-1 | Non-Small Cell Lung Cancer | ~1000 | [4] |

Table 2: BET Protein Degradation (DC50)

| Cell Line | Protein | DC50 | Treatment Time | Reference |

| Bladder Cancer Lines | BRD4 | ~1 nM | 9 hours | [5][6] |

Table 3: Apoptosis Induction

| Cell Line | Concentration | % Apoptotic Cells | Treatment Time | Reference |

| MOLM-13 | 1 nM | >60% | 24 hours | [1] |

| MV4;11 | 1 nM | >60% | 24 hours | [1] |

| J82 | >10 nM | >50% | Not Specified | [5][6] |

| 5637 | >10 nM | >50% | Not Specified | [5][6] |

Signaling Pathways Affected by this compound

The degradation of BET proteins by this compound has a significant impact on downstream signaling pathways that are critical for cancer cell proliferation and survival.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research of this compound.

Western Blotting for Protein Degradation

Objective: To determine the extent of BET protein degradation upon treatment with this compound.

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., RS4;11, MV4;11) at a density of 1x10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0.01 nM to 100 nM) or DMSO as a vehicle control for specified time points (e.g., 3, 9, or 24 hours)[1][5][6].

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, c-Myc, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis of the protein bands can be performed using software like ImageJ to quantify the level of protein degradation relative to the loading control[5][6].

Flow Cytometry for Apoptosis Analysis

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

-

Cell Treatment: Seed cells and treat with this compound at various concentrations for 24 or 48 hours[1].

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group using flow cytometry analysis software.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 RS4;11 cells) into the flank of immunodeficient mice[1].

-

Tumor Growth and Treatment: Allow tumors to grow to a palpable size (e.g., ~100-200 mm³). Randomize mice into treatment and vehicle control groups. Administer this compound intravenously at specified doses (e.g., 1 or 5 mg/kg) and schedules[1].

-

Tumor Measurement: Measure tumor volume periodically using calipers.

-

Pharmacodynamic Analysis: At specified time points after treatment, tumors can be harvested to assess BET protein degradation and c-Myc levels by Western blotting[1].

-

Efficacy Assessment: Monitor tumor growth inhibition and animal survival over the course of the study.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 6. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: QCA570 Protocol for In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

QCA570 is a novel, highly potent, and efficacious proteolysis-targeting chimera (PROTAC) that induces the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] As a heterobifunctional small molecule, this compound recruits an E3 ubiquitin ligase to the BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted protein degradation results in the transcriptional suppression of key oncogenes, such as c-MYC, and demonstrates significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][5] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture studies to assess its anti-cancer activities.

Mechanism of Action

This compound functions as a BET degrader by linking a BET inhibitor ligand to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This ternary complex formation (this compound-BET-CRBN) facilitates the ubiquitination of BET proteins, marking them for degradation by the 26S proteasome.[3] The degradation of these epigenetic "readers" prevents them from regulating the transcription of target genes, including critical cancer-related genes.[2][5] This mechanism is distinct from traditional BET inhibitors, which only block the binding function of BET proteins. The degradation is confirmed to be dependent on the proteasome, as pre-treatment with proteasome inhibitors like MG-132 abolishes this compound-induced BRD4 degradation.[1][3]

Downstream Signaling Pathways

The degradation of BET proteins by this compound profoundly impacts downstream signaling pathways critical for cancer cell survival and proliferation. A primary consequence is the potent downregulation of the c-MYC oncogene, a master regulator of cell growth and metabolism.[3][5] In bladder cancer cells, this compound also transcriptionally suppresses EZH2, a key component of the PRC2 complex involved in epigenetic silencing.[3][4] The collective impact of depleting BET proteins and their downstream targets is the induction of apoptosis, evidenced by the cleavage of PARP and caspase-3, and cell cycle arrest, often at the G2/M phase.[1][3][4] Furthermore, broader analyses have shown that this compound can modulate the expression of genes involved in TGFβ, HIPPO, Wnt, and MAPK signaling pathways.[5]

Quantitative Data Summary

This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines, with IC₅₀ values often in the nanomolar to picomolar range.

Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC₅₀ (nM) | Assay Duration | Citation |

| Leukemia | MV4;11 | 0.065 | 96 h | [2] |

| MOLM-13 | 0.19 | 96 h | [2] | |

| RS4;11 | 0.02 | 96 h | [2] | |

| NSCLC | H1975 | ~0.3 - 1 | 72 h | [5] |

| H157 | ~0.3 - 1 | 72 h | [5] | |

| Calu-1 | ~1 - 3 | 72 h | [5] | |

| H1299 | ~30 - 100 | 72 h | [5] | |

| Bladder Cancer | 5637 | 2.6 | 72 h | [3][4] |

| J82 | 10.8 | 72 h | [3][4] | |

| T24 | ~20 - 30 | 72 h | [3][4] | |

| EJ-1 | ~20 - 30 | 72 h | [3][4] | |

| UMUC-3 | ~20 - 30 | 72 h | [3][4] |

Table 2: Protein Degradation Potency of this compound

| Cancer Type | Cell Line | Target Protein | DC₅₀ (nM) | Citation |

| Bladder Cancer | Multiple | BRD4 | ~1 | [3][4][6] |

Experimental Protocols

Cell Viability and Proliferation Assay (CCK-8)

This protocol outlines the measurement of cell viability using a Cell Counting Kit-8 (CCK-8) assay following treatment with this compound.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI-1640, IMDM with 10% FBS)[1][2]

-

This compound (stock solution in DMSO)[7]

-

96-well cell culture plates

-

Microplate reader (450 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.[3][4] Incubate for 24 hours at 37°C, 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired period (e.g., 72 or 96 hours).[1][3]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[3][4]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

Materials:

-

Cells treated with this compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (1X)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for 24-72 hours.[1][3] Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 4. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

Determining the Potency of QCA570: Application Notes and Protocols for IC50 Measurement in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of QCA570, a potent Proteolysis Targeting Chimera (PROTAC) BET degrader, in various cancer cell lines. The provided protocols and data are intended to facilitate consistent and reproducible measurements of this compound's anti-proliferative activity.

Introduction to this compound

This compound is a highly potent and efficacious small molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD2, BRD3, and BRD4.[1] As a PROTAC, this compound functions by simultaneously binding to a BET protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target BET protein.[2] BET proteins are epigenetic "readers" that play a critical role in the transcriptional regulation of key oncogenes, such as c-MYC.[2][3] By degrading BET proteins, this compound effectively downregulates the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

Quantitative Data Summary: this compound IC50 Values

The following table summarizes the reported IC50 values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity at picomolar to nanomolar concentrations.

| Cancer Type | Cell Line | IC50 Value | Reference |

| Leukemia | MV4;11 | 8.3 pM | [3][6] |

| MOLM-13 | 62 pM | [3][6] | |

| RS4;11 | 32 pM | [3][6] | |

| Bladder Cancer | 5637 | 2.6 nM | [4] |

| J82 | 10.8 nM | [4] | |

| T24 | ~2-30 nM | [4] | |

| SV-HUC-1 | ~2-30 nM | [4] | |

| Non-Small Cell Lung Cancer (NSCLC) | H1975 | ~0.3-100 nM | [5] |

| H157 | ~0.3-100 nM | [5] | |

| Calu-1 | ~0.3-100 nM | [5] | |

| H1299 | ~0.3-100 nM | [5] | |

| EKVX | ~0.3-100 nM | [5] |

Experimental Protocols

This section provides detailed protocols for determining the IC50 of this compound in adherent or suspension cancer cell lines using common cell viability assays.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium (specific to the cell line)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, seed at a density of 3,000-10,000 cells per well in 100 µL of complete medium.

-

For suspension cells, seed at a density of 10,000-50,000 cells per well in 100 µL of complete medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) or adaptation.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 pM to 1 µM).

-

Add 100 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[1]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.[7]

-

Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Data Acquisition:

Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well opaque-walled plate at a density determined to be in the linear range of the assay for your specific cell line (typically 3,000-10,000 cells/well for adherent cells and 10,000-50,000 cells/well for suspension cells) in 80 µL of complete medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add 20 µL of the diluted this compound solutions to the appropriate wells. Include vehicle and no-treatment controls.

-

Incubate for the desired treatment period (e.g., 72-96 hours).

-

-

CellTiter-Glo® Reagent Addition and Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]

-

Add 100 µL of CellTiter-Glo® reagent to each well.[9]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

-

Measure the luminescence using a luminometer.

-

Data Analysis and IC50 Determination

-

Calculate Percent Viability:

-

Subtract the average background reading (medium only) from all experimental wells.

-

Calculate the percent viability for each concentration of this compound using the following formula: Percent Viability = (Absorbance or Luminescence of Treated Wells / Absorbance or Luminescence of Vehicle Control Wells) x 100

-

-

Determine IC50:

-

Plot the percent viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software such as GraphPad Prism to calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

Visualizations

Caption: this compound-mediated degradation of BET proteins and downstream effects.

Caption: Workflow for determining the IC50 of this compound in cancer cell lines.

References

- 1. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 5. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. OUH - Protocols [ous-research.no]

- 9. promega.com [promega.com]

Application Notes and Protocols for QCA570 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of QCA570, a potent proteolysis-targeting chimera (PROTAC) BET degrader, in in vivo mouse models. The information is compiled from preclinical studies and is intended to guide researchers in designing their own experiments.

Mechanism of Action

This compound is a highly potent and efficacious PROTAC that targets Bromodomain and Extra-Terminal (BET) proteins for degradation.[1][2][3][4] It functions by linking the E3 ubiquitin ligase Cereblon to BET proteins (BRD2, BRD3, and BRD4), leading to their ubiquitination and subsequent degradation by the proteasome.[5][6] This degradation of BET proteins, which are critical readers of epigenetic marks, results in the inhibition of key oncogenic signaling pathways, leading to cell growth inhibition, apoptosis, and tumor regression in various cancer models.[1][2][3][4][5]

This compound Signaling Pathway

Caption: Mechanism of action of this compound as a BET degrader.

Dosage and Administration Summary

The following tables summarize the reported dosages and administration routes for this compound in various mouse models.

Table 1: this compound Dosage and Administration in Xenograft Models

| Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Reference |

| Nude Mice | Non-Small Cell Lung Cancer (NSCLC) | 0.5 mg/kg | Intraperitoneal (ip) | Twice a week | [5] |